molecular formula C15H13ClN2O3S B2920523 N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 329700-00-7

N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2920523
CAS RN: 329700-00-7
M. Wt: 336.79
InChI Key: NFKGYFDXAGGSSZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known by its chemical formula C16H14ClN5O5 , is a synthetic organic compound. It belongs to the class of ureido oxamides and exhibits interesting structural features. The compound’s molecular weight is approximately 391.773 g/mol .

Scientific Research Applications

Synthesis of Poly (Oxyethylene) Modified Dextrans

This compound is utilized in the synthesis of poly (oxyethylene) modified dextrans . These dextrans are significant in biomedical research as they can be used to alter the pharmacokinetics of various drugs, potentially improving their efficacy and reducing side effects.

Preparation of Cleavable, Heterobifunctional Cross-Linkers

It serves as a precursor for creating cleavable, heterobifunctional cross-linkers . These cross-linkers are crucial in the study of reversible conjugation of amines to thiol-modified DNA, which is a technique widely used in genetic engineering and molecular biology.

Synthesis of Mixed, Activated Carbonates

The compound is involved in the synthesis of mixed, activated carbonates . These activated carbonates are essential intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis of Thiocarbonates

Similarly, it is used in the synthesis of thiocarbonates , which are valuable in the creation of various chemical products, including certain types of polymers and potentially as intermediates in pharmaceutical synthesis.

Synthesis of Activated Urethanes

Activated urethanes are another class of compounds that can be synthesized using this chemical . These urethanes have applications in the production of specialty plastics and coatings, as well as in the field of materials science.

Preparation of 4-Nitrophenyl Diazoacetate

The compound is also used in the preparation of 4-nitrophenyl diazoacetate , which is a reagent used in diazo transfer reactions. These reactions are important in synthetic chemistry for introducing diazo groups into organic molecules.

Photocatalytic Performance Enhancement

In the field of photocatalysis, derivatives of this compound have been used to enhance photocatalytic performance . This application is particularly relevant in the development of new materials for environmental remediation and energy conversion.

Versatile Coupling Reagent in Organic Synthesis

Lastly, it acts as a versatile coupling reagent in organic synthesis . This role is pivotal in the formation of carbamates and carbonates, which are fundamental building blocks in a wide range of synthetic organic reactions.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGYFDXAGGSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

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